Cas no 31040-09-2 (1,2,4-Triazolo[4,3-a]pyridine,8-nitro-)
1,2,4-Triazolo[4,3-a]pyridine,8-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-a]pyridine,8-nitro-
- 8-nitro-[1,2,4]triazolo[4,3-a]pyridine
- 8-Nitro[1,2,4]triazolo[4,3-a]pyridine
- 8-nitro-1,2,4-triazolo[4,3-a]pyridine
- 8-Nitro-s-triazolo< 4,3-a> pyridin
- AC1L6RGH
- AC1Q2156
- AG-K-72709
- AR-1H4815
- CTK4G6314
- NSC116469
- 8-Nitro[1,2,4]triazolo[4,3-a]pyridine #
- 1,2,4-Triazolo[4,3-a]pyridine, 8-nitro-
- G10392
- 31040-09-2
- VKNXTGMZHIZTOZ-UHFFFAOYSA-N
- DTXSID80297517
- s-Triazolo[4,3-a]pyridine, 8-nitro-
- MFCD02185864
- s-Triazolo[4, 8-nitro-
- NSC-116469
- SY355390
-
- Inchi: 1S/C6H4N4O2/c11-10(12)5-2-1-3-9-4-7-8-6(5)9/h1-4H
- InChI Key: VKNXTGMZHIZTOZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CN2C=NN=C21)=O
Computed Properties
- Exact Mass: 164.03352
- Monoisotopic Mass: 164.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76Ų
Experimental Properties
- Density: 1.68
- Refractive Index: 1.776
- PSA: 73.33
- LogP: 1.16070
1,2,4-Triazolo[4,3-a]pyridine,8-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937478-1g |
8-Nitro-1,2,4-triazolo[4,3-a]pyridine |
31040-09-2 | 95% | 1g |
¥22313.00 | 2024-08-02 |
1,2,4-Triazolo[4,3-a]pyridine,8-nitro- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1,2,4-Triazolo[4,3-a]pyridine,8-nitro-
Introduction to 1,2,4-Triazolo[4,3-a]pyridine,8-nitro- (CAS No. 31040-09-2)
1,2,4-Triazolo[4,3-a]pyridine,8-nitro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, which is known for its diverse applications in medicinal chemistry. The presence of a nitro group at the 8-position introduces additional reactivity and functionality, making it a valuable scaffold for further chemical modifications and drug development.
The CAS No. 31040-09-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. The molecular structure of 1,2,4-Triazolo[4,3-a]pyridine,8-nitro- consists of a fused triazole ring connected to a pyridine ring, with the nitro group attached at the 8-position. This arrangement confers specific electronic and steric properties that can influence its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 1,2,4-Triazolo[4,3-a]pyridine derivatives. Studies have shown that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in 1,2,4-Triazolo[4,3-a]pyridine,8-nitro- can be further functionalized to enhance these effects or to introduce new mechanisms of action.
One of the most compelling aspects of 1,2,4-Triazolo[4,3-a]pyridine derivatives is their versatility as building blocks for drug discovery. Researchers have leveraged the scaffold's inherent reactivity to develop novel molecules with improved pharmacokinetic profiles and reduced toxicity. For instance, modifications at the nitro group can convert it into an amine or an azide, opening up avenues for further derivatization and optimization.
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine derivatives typically involves multi-step organic reactions starting from readily available precursors. The introduction of the nitro group often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation or transition-metal-catalyzed coupling reactions have been employed to streamline the process and improve efficiency.
Recent advancements in computational chemistry have also played a crucial role in designing new derivatives of 1,2,4-Triazolo[4,3-a]pyridine. Molecular modeling studies can predict the binding affinity of these compounds to target proteins and help identify promising candidates for experimental validation. This approach has accelerated the drug discovery process by allowing researchers to screen large libraries of virtual compounds before synthesizing them in the lab.
The biological evaluation of 1,2,4-Triazolo[4,3-a]pyridine derivatives has revealed several interesting findings. For example,a study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives exhibit potent inhibitory activity against kinases involved in cancer progression. The nitro group was found to enhance binding interactions by increasing electron density at key positions within the active site.
Another area of interest is the development of 1,2,4-triazolo[4,3-a]pyridine-based antiviral agents。 Researchers have investigated how structural modifications can improve viral inhibition while minimizing side effects. The flexibility offered by the triazole-pyridine core allows for fine-tuning of physicochemical properties such as solubility and metabolic stability,which are critical factors for drug efficacy.
The environmental impact of synthesizing and using 1,2,4-triazolo[4,3-a]pyridine derivatives is also a consideration in modern drug development。 Green chemistry principles have been applied to develop more sustainable synthetic routes that reduce waste and energy consumption。 For instance,catalytic methods that employ recyclable catalysts have been explored as alternatives to traditional stoichiometric approaches。
In conclusion,1,2,4-triazolo[4,3-a]pyridine derivatives, particularly those featuring an 8-nitro substituent, continue to be an important class of compounds in pharmaceutical research。 Their unique structural features、biological activities、and synthetic versatility make them valuable tools for developing new therapeutics。 As our understanding of their chemistry evolves,so too will their applications in medicine and beyond。
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